molecular formula C10H11BrN2O B1379695 1-(3-Bromophenyl)cyclopropane-1-carbohydrazide CAS No. 1400644-74-7

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide

Cat. No.: B1379695
CAS No.: 1400644-74-7
M. Wt: 255.11 g/mol
InChI Key: WEXUTMQOXTWMEQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropane-1-carbohydrazide is a research chemical with the CAS Number: 1400644-74-7 . It has a molecular weight of 255.11 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C10H11BrN2O . The InChI key for this compound is WEXUTMQOXTWMEQ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.11 . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Enzyme Inhibition: Research has demonstrated the synthesis of bromophenol derivatives with cyclopropyl moiety and their effectiveness as inhibitors for cytosolic carbonic anhydrase I and II isoforms (hCA I and II), as well as acetylcholinesterase (AChE) enzymes. These enzymes are crucial in treating diseases like Alzheimer's, Parkinson's, and senile dementia. The study shows that these derivatives can inhibit hCA I and II and AChE enzymes with Ki values indicating their potency as inhibitors (Boztaş et al., 2019).

Chemical Synthesis and Mechanistic Insights

  • Cyclopropene Synthon and Aromatization

    The study on the synthesis of 1H-Cyclopropa[b]phenanthrene involves the treatment of 1-bromo-2,2-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride, showcasing the utility of cyclopropenes in organic synthesis (Billups et al., 1984).

  • Ring Cleavage and Fluorination

    A novel approach using tertiary cyclopropanols from carboxylic esters for the synthesis of distally fluorinated ketones has been explored, demonstrating the ring cleavage reactions and the application of sulfinate salts as fluoroalkylation reagents (Konik et al., 2017).

  • Visible-Light-Mediated Reactions

    The addition of α-bromoacetophenones onto cyclopropene π-system under visible light, facilitated by an Ir(ppy)3 catalyst, has been studied for the synthesis of 1(4H)-naphthalenones. This method highlights the potential for cyclopropene derivatives in creating complex molecular structures (Dange et al., 2017).

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(14)13-12/h1-3,6H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXUTMQOXTWMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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